An In-depth Technical Guide to the Core Chemical Properties of Allyl Alcohol
An In-depth Technical Guide to the Core Chemical Properties of Allyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl alcohol (IUPAC name: prop-2-en-1-ol) is a versatile and reactive primary alcohol with the chemical formula C₃H₆O.[1][2][3][4] It is the simplest stable unsaturated alcohol and serves as a valuable building block in organic synthesis. Its bifunctionality, possessing both a hydroxyl group and a carbon-carbon double bond, allows for a wide range of chemical transformations, making it a key intermediate in the production of various commercially important compounds, including pharmaceuticals, resins, plasticizers, and flame-resistant materials.[1][3][5] This technical guide provides a comprehensive overview of the core chemical properties of allyl alcohol, including its physical characteristics, chemical reactivity, synthesis, and toxicological profile, with a focus on providing detailed experimental protocols and visual aids to support research and development activities.
Core Chemical and Physical Properties
Allyl alcohol is a colorless liquid with a pungent, mustard-like odor at high concentrations and an ethanol-like odor at lower concentrations.[5][6][7] It is miscible with water and many organic solvents, a property attributed to its ability to form hydrogen bonds.[1][6][8][9]
Table 1: Physical and Chemical Properties of Allyl Alcohol
| Property | Value | Reference |
| IUPAC Name | Prop-2-en-1-ol | [1][2][10] |
| CAS Number | 107-18-6 | [1][3] |
| Molecular Formula | C₃H₆O | [11][12] |
| Molecular Weight | 58.08 g/mol | [6][13][14] |
| Appearance | Colorless liquid | [5][6][7] |
| Odor | Pungent, mustard-like | [5][6][7] |
| Boiling Point | 96-98 °C (lit.) | [8][15] |
| Melting Point | -129 °C (lit.) | [1][6][8][15] |
| Density | 0.854 g/mL at 25 °C (lit.) | [1][6][8][15] |
| Solubility in Water | Miscible | [1][6][8][9] |
| Vapor Pressure | 23.8 mmHg at 25 °C | [6][8][15] |
| Flash Point | 21 °C (70 °F) | [6][13][14][16][17] |
| Refractive Index (n20/D) | 1.412 (lit.) | [8][15] |
| pKa | 15.5 (in H₂O) | [1][6][15] |
| Explosive Limits | 2.5–18.0% | [1][14][17] |
Spectroscopic Data and Interpretation
Spectroscopic analysis is crucial for the identification and characterization of allyl alcohol. Below are representative spectroscopic data and their interpretations.
¹H NMR Spectrum
The ¹H NMR spectrum of allyl alcohol typically shows four distinct signals corresponding to the different proton environments in the molecule.
-
δ ~5.9 ppm (ddt, 1H): This multiplet corresponds to the proton on the central carbon of the double bond (C2-H). It is coupled to the two terminal vinyl protons (geminal and cis/trans) and the methylene (B1212753) protons.
-
δ ~5.2 ppm (dq, 1H): This signal is attributed to one of the terminal vinyl protons (C3-H), showing coupling to the central vinyl proton and a smaller geminal coupling.
-
δ ~5.1 ppm (dq, 1H): The other terminal vinyl proton (C3-H) gives rise to this signal, with coupling to the central vinyl proton and geminal coupling to the other terminal proton.
-
δ ~4.1 ppm (d, 2H): This doublet corresponds to the methylene protons adjacent to the hydroxyl group (C1-H₂). These protons are coupled to the central vinyl proton.
-
δ ~2.5 ppm (s, 1H): This broad singlet is characteristic of the hydroxyl proton (-OH). Its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of allyl alcohol displays three signals, corresponding to the three carbon atoms in the molecule.
-
δ ~135 ppm: This peak is assigned to the central carbon of the double bond (C2), which is the most deshielded carbon.
-
δ ~115 ppm: The terminal carbon of the double bond (C3) resonates at this chemical shift.
-
δ ~63 ppm: This signal corresponds to the carbon atom bonded to the hydroxyl group (C1).
FT-IR Spectrum
The FT-IR spectrum of allyl alcohol exhibits characteristic absorption bands that confirm the presence of its functional groups.
-
~3300 cm⁻¹ (broad): This strong, broad absorption is characteristic of the O-H stretching vibration of the alcohol functional group, broadened due to hydrogen bonding.
-
~3080 cm⁻¹: This peak corresponds to the =C-H stretching vibration of the alkene.
-
~2900 cm⁻¹: These absorptions are due to the C-H stretching of the sp³ hybridized methylene group.
-
~1645 cm⁻¹: This medium-intensity band is characteristic of the C=C stretching vibration of the alkene.
-
~1030 cm⁻¹: This strong absorption is attributed to the C-O stretching vibration of the primary alcohol.
-
~990 and ~920 cm⁻¹: These are out-of-plane bending vibrations of the =C-H bonds of the vinyl group.
Mass Spectrum
The mass spectrum of allyl alcohol shows a molecular ion peak (M⁺) at m/z 58. The fragmentation pattern is characteristic of a primary alcohol.
-
m/z 57: Loss of a hydrogen atom ([M-H]⁺).
-
m/z 41: Loss of a hydroxyl radical ([M-OH]⁺).
-
m/z 31: A prominent peak resulting from alpha-cleavage, corresponding to the [CH₂OH]⁺ fragment. This is a characteristic fragmentation for primary alcohols.
-
m/z 29: Loss of a formyl radical ([M-CHO]⁺).
-
m/z 27: Corresponds to the allyl cation [C₃H₃]⁺.
Chemical Reactivity and Common Reactions
The reactivity of allyl alcohol is dictated by the presence of both the hydroxyl group and the carbon-carbon double bond. It undergoes reactions typical of both alcohols and alkenes.
-
Reactions of the Hydroxyl Group:
-
Esterification: Reacts with carboxylic acids or their derivatives to form allyl esters.
-
Etherification: Can be converted to allyl ethers.
-
Oxidation: Oxidation can yield acrolein or acrylic acid, depending on the reaction conditions and oxidizing agent.
-
Halogenation: The hydroxyl group can be replaced by a halogen to form allyl halides.[18]
-
-
Reactions of the Double Bond:
-
Addition Reactions: Undergoes addition of halogens, hydrogen halides, and water (under acidic conditions).
-
Epoxidation: The double bond can be epoxidized to form glycidol.[6]
-
Polymerization: Can undergo polymerization, especially in the presence of strong oxidizers.[6]
-
Hydrogenation: The double bond can be reduced to form propan-1-ol.
-
Experimental Protocols
Synthesis of Allyl Alcohol from Glycerol (B35011) and Formic Acid
This method is a common laboratory preparation of allyl alcohol.[19]
Materials:
-
Glycerol (2 kg, 21.7 moles)
-
85% Formic acid (700 g, 12.9 moles initially, with subsequent additions)
-
5-L round-bottomed flask
-
Condenser for downward distillation
-
Thermometer
-
Receiving flask
-
Heating mantle or ring burner
-
Potassium carbonate
Procedure:
-
Place 2 kg of glycerol and 700 g of 85% formic acid into the 5-L round-bottomed flask. Add a few boiling chips.
-
Assemble the distillation apparatus. It is advisable to have a tube leading from the receiver to a solution of sodium hydroxide (B78521) to trap any acrolein that may form.
-
Heat the mixture rapidly. The first distillate should come over within 15 minutes, and the temperature should reach 195 °C within 30-45 minutes. Slow heating can lead to charring and lower yields.
-
Collect and discard the fraction that distills up to 195 °C.
-
Continue heating and collect the fraction that distills between 195 °C and 260 °C. The main reaction occurs between 225 °C and 235 °C. Stop heating when the temperature reaches 260 °C, as decomposition may begin.
-
Allow the reaction mixture to cool to 100-125 °C and add another 500 g of 85% formic acid.
-
Repeat the distillation, collecting the fraction between 195 °C and 260 °C.
-
Cool the mixture again and add a final 500 g portion of formic acid. Distill as before.
-
Combine the distillates collected between 195 °C and 260 °C.
-
Purification:
-
Add solid potassium carbonate to the combined distillates to salt out the allyl alcohol and neutralize any remaining formic acid.
-
Separate the upper allyl alcohol layer.
-
Distill the crude allyl alcohol, collecting the fraction boiling up to 103 °C (or up to 98 °C if using a fractionating column).[5] For a completely anhydrous product, azeotropic distillation with carbon tetrachloride can be employed.[5]
-
Determination of Boiling Point (Micro Method)
Materials:
-
Thiele tube
-
Thermometer (0-100 °C)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Mineral oil or other suitable heating bath liquid
-
Bunsen burner or heating mantle
Procedure:
-
Add a small amount (about 0.5 mL) of allyl alcohol to the small test tube.
-
Place the capillary tube, sealed end up, into the test tube containing the allyl alcohol.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Clamp the Thiele tube and fill it with mineral oil to a level above the side arm.
-
Insert the thermometer and attached test tube into the Thiele tube, ensuring the oil level is above the sample but below the top of the test tube.
-
Gently heat the side arm of the Thiele tube with a small flame or heating mantle.
-
Observe the capillary tube. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.
Toxicology and Metabolic Pathway
Allyl alcohol is significantly more toxic than other small alcohols.[1] Its toxicity is primarily due to its metabolism in the liver by alcohol dehydrogenase to the highly reactive and cytotoxic α,β-unsaturated aldehyde, acrolein.[20][21][22]
Metabolic Activation and Hepatotoxicity
The primary target organ for allyl alcohol toxicity is the liver, specifically the periportal region.[20] The metabolic activation and subsequent cellular damage can be summarized in the following pathway:
Caption: Metabolic activation of allyl alcohol and pathways of acrolein-induced hepatotoxicity.
Acrolein is a potent electrophile that readily reacts with cellular nucleophiles, particularly the sulfhydryl groups of glutathione (B108866) (GSH) and cysteine residues in proteins.[6] This leads to rapid depletion of cellular GSH stores, rendering the cell vulnerable to oxidative stress.[2] The formation of protein adducts disrupts protein function and can trigger endoplasmic reticulum (ER) stress.[1][23] Acrolein also directly damages mitochondria, leading to mitochondrial dysfunction.[1] The combination of oxidative stress, ER stress, and mitochondrial dysfunction ultimately leads to hepatocellular necrosis.[1]
Experimental Workflow for Quantitative Analysis
Gas chromatography (GC) is a common and reliable method for the quantitative analysis of allyl alcohol in various matrices, including biological samples.
Caption: General workflow for the quantitative analysis of allyl alcohol by gas chromatography.
Protocol for GC-MS Analysis of Allyl Alcohol in Blood
This protocol provides a general framework for the analysis of allyl alcohol in blood samples. Method validation is essential before routine use.
Materials and Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Headspace autosampler
-
GC column suitable for volatile compounds (e.g., DB-624 or equivalent)
-
Headspace vials with septa and caps
-
Syringes
-
Allyl alcohol standard
-
Internal standard (e.g., n-propanol)
-
Whole blood or plasma
-
Acetonitrile (B52724) or other protein precipitating agent
Procedure:
-
Standard Preparation: Prepare a series of calibration standards by spiking blank blood or plasma with known concentrations of allyl alcohol. Also prepare quality control (QC) samples at low, medium, and high concentrations.
-
Sample Preparation:
-
To a known volume of blood or plasma sample (e.g., 100 µL), add a protein precipitating agent like acetonitrile containing the internal standard.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer a portion of the supernatant to a headspace vial.
-
-
Headspace GC-MS Analysis:
-
Place the sealed headspace vials into the autosampler of the GC-MS system.
-
The headspace autosampler will heat the vial to a specific temperature for a set time to allow the volatile compounds to partition into the gas phase.
-
A sample of the headspace gas is then automatically injected into the GC.
-
The GC separates the components of the sample based on their boiling points and interaction with the column stationary phase.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects the fragments, providing both qualitative identification and quantitative data.
-
-
Data Analysis:
-
Identify the peaks for allyl alcohol and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas for both compounds.
-
Create a calibration curve by plotting the ratio of the peak area of allyl alcohol to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of allyl alcohol in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Conclusion
Allyl alcohol is a fundamentally important chemical with a rich and diverse reactivity profile. Its unique structure, combining both alcohol and alkene functionalities, makes it a valuable precursor in a multitude of synthetic applications. However, its significant toxicity, primarily mediated by its metabolic conversion to acrolein, necessitates careful handling and a thorough understanding of its toxicological properties. This guide has provided a detailed overview of the core chemical properties of allyl alcohol, supplemented with practical experimental protocols and visual representations of key pathways, to serve as a valuable resource for researchers and professionals in the chemical and biomedical sciences.
References
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- 23. ROLE OF ENDOPLASMIC RETICULUM STRESS IN ACROLEIN-INDUCED ENDOTHELIAL ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
